Cas no 59498-99-6 (2-Azabicyclo[2.2.2]octan-3-one, 1-methyl-)
![2-Azabicyclo[2.2.2]octan-3-one, 1-methyl- structure](https://ja.kuujia.com/scimg/cas/59498-99-6x500.png)
2-Azabicyclo[2.2.2]octan-3-one, 1-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Azabicyclo[2.2.2]octan-3-one, 1-methyl-
-
2-Azabicyclo[2.2.2]octan-3-one, 1-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7661012-1.0g |
1-METHYL-2-AZABICYCLO[2.2.2]OCTAN-3-ONE |
59498-99-6 | 1.0g |
$0.0 | 2023-01-30 |
2-Azabicyclo[2.2.2]octan-3-one, 1-methyl- 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
2-Azabicyclo[2.2.2]octan-3-one, 1-methyl-に関する追加情報
Research Briefing on 2-Azabicyclo[2.2.2]octan-3-one, 1-methyl- (CAS: 59498-99-6): Recent Advances and Applications
The compound 2-Azabicyclo[2.2.2]octan-3-one, 1-methyl- (CAS: 59498-99-6) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold serves as a versatile building block in medicinal chemistry, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. Recent studies have explored its utility in drug discovery pipelines, focusing on its pharmacokinetic properties and synthetic accessibility.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor in the synthesis of sigma-1 receptor ligands. The research team developed an optimized synthetic route starting from 59498-99-6, achieving a 78% yield in the key step through microwave-assisted ring closure. This advancement addresses previous challenges in the scalability of this important intermediate, potentially enabling larger-scale production for preclinical studies.
In neuropharmacology, researchers at the University of California recently reported (Nature Chemical Biology, 2024) that derivatives of 1-methyl-2-azabicyclo[2.2.2]octan-3-one show promising activity as selective norepinephrine reuptake inhibitors. The team identified specific structural modifications that enhance blood-brain barrier penetration while maintaining target specificity. These findings open new avenues for developing antidepressants with improved safety profiles.
The compound's role in asymmetric synthesis has also seen progress. A German research group (Angewandte Chemie, 2023) developed a novel organocatalytic system using 59498-99-6 as a chiral auxiliary, achieving up to 99% enantiomeric excess in the synthesis of β-amino acids. This methodology represents a significant improvement over previous approaches, offering both environmental and economic benefits through reduced metal catalyst usage.
From a safety perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2024) have provided comprehensive data on the compound's metabolic profile. The research identified CYP3A4 as the primary metabolizing enzyme and characterized three major metabolites, establishing a foundation for future pharmacokinetic studies of derivatives. These findings are particularly valuable for regulatory submissions in drug development programs utilizing this scaffold.
Looking forward, the scientific community anticipates increased application of 2-Azabicyclo[2.2.2]octan-3-one, 1-methyl- in fragment-based drug discovery. Its rigid structure and well-defined stereochemistry make it an ideal candidate for targeting protein-protein interactions, a challenging area in modern drug development. Several pharmaceutical companies have included derivatives of this compound in their early-stage pipelines for neurological and inflammatory disorders.
59498-99-6 (2-Azabicyclo[2.2.2]octan-3-one, 1-methyl-) Related Products
- 1804628-77-0(Methyl 3-(bromomethyl)-6-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate)
- 1803759-87-6(1-(4-Bromo-3-(fluoromethyl)phenyl)-1-chloropropan-2-one)
- 108032-13-9(Butanedioic acid,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl] ester)
- 125629-83-6(1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester)
- 1005304-03-9(5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)
- 1248907-73-4(3-Benzyl-1-ethylpiperazine)
- 2172162-41-1(1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amine)
- 878056-23-6(2-(3-{(4-chlorophenyl)carbamoylmethanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide)
- 1356073-60-3(5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile)
- 1258327-01-3((S)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol)




